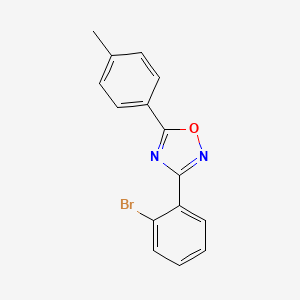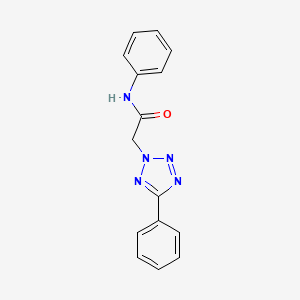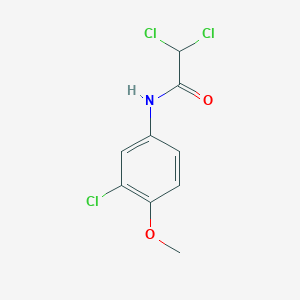
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide
Übersicht
Beschreibung
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide, commonly known as CX-717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. The compound belongs to the class of ampakines, which are known to modulate the activity of AMPA receptors in the brain. CX-717 has been shown to improve memory, attention, and learning in preclinical studies, making it a promising candidate for the treatment of cognitive disorders.
Wissenschaftliche Forschungsanwendungen
1. Use in Synthesis of Opioid Kappa Agonists
N-cyclohexyl-2-(1-pyrrolidinyl)acetamide has been integral in synthesizing a novel series of potent opioid kappa agonists. Studies like Costello et al. (1991) demonstrate the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, identifying compounds with kappa agonist properties. These compounds were synthesized using chiral amino acids, introducing various alkyl and aryl substituents, and showed potent naloxone-reversible analgesic effects in animal models (Costello, James, Shaw, Slater, & Stutchbury, 1991).
2. Development of Antiarrhythmic Drugs
Another application of this compound is in the development of antiarrhythmic drugs. For example, a study by Walker et al. (1996) developed a method for quantifying an antiarrhythmic drug in rat blood and tissues, which involved the use of a reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection. This research is significant for understanding the pharmacokinetics of such drugs in biological systems (Walker, Wall, & Walker, 1996).
3. Research in Local Anesthetics
The compound has been used in research related to local anesthetics. Vasvári-Debreczy et al. (1981) explored the oxidative cyclization of 2-pyrrolidinyl-acetamide and -propionamide local anaesthetics. Their work led to the discovery of new bicyclic compounds, contributing to the understanding of the chemical properties and potential applications of these local anesthetics (Vasvári-Debreczy, Beckett, & Vutthikongsirigool, 1981).
4. Sigma Receptor Ligand Synthesis
The compound has been instrumental in synthesizing sigma receptor ligands. A study by de Costa et al. (1990) focused on synthesizing a series of compounds related to benzeneacetamides, exploring their structure-activity requirements. These compounds exhibited high affinity and selectivity for sigma receptors and showed insignificant affinity for other receptors, highlighting their potential as valuable tools in sigma receptor studies (de Costa, Rice, Bowen, Thurkauf, Rothman, Band, Jacobson, Radesca, Contreras, & Gray, 1990).
5. Antiprion Compound Research
An interesting application is in antiprion compound research. Hosokawa-Muto et al. (2019) studied the oral toxicity of a novel antiprion compound in rats and cynomolgus monkeys, showing its potential as a therapeutic agent for prion diseases. This study is significant for understanding the safety and efficacy of such compounds in living organisms (Hosokawa-Muto, Kimura, & Kuwata, 2019).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(10-14-8-4-5-9-14)13-11-6-2-1-3-7-11/h11H,1-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYCUYUXUDYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)

![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)

![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)



